![molecular formula C20H34O2 B15164552 1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol CAS No. 190450-85-2](/img/structure/B15164552.png)
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups and a butan-2-ol moiety
Preparation Methods
The synthesis of 1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol involves several steps. One common method includes the alkylation of 2,4-bis(2-methylbutan-2-yl)phenol with butan-2-ol under specific reaction conditions. The process typically requires the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of butan-2-ol to form the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenoxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The butan-2-ol moiety may also play a role in its overall biological activity by affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol can be compared with similar compounds such as:
2-Methyl-2-butanol: A simpler alcohol with similar structural features but lacking the phenoxy group.
4-Methoxyphenyl derivatives: Compounds with a methoxy group instead of the 2-methylbutan-2-yl groups, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
190450-85-2 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-2-ol |
InChI |
InChI=1S/C20H34O2/c1-8-16(21)14-22-18-12-11-15(19(4,5)9-2)13-17(18)20(6,7)10-3/h11-13,16,21H,8-10,14H2,1-7H3 |
InChI Key |
YXYKRCRPHCXVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


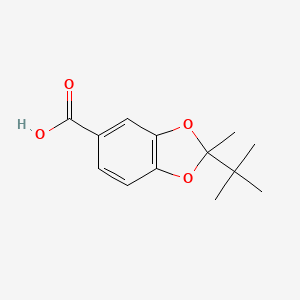
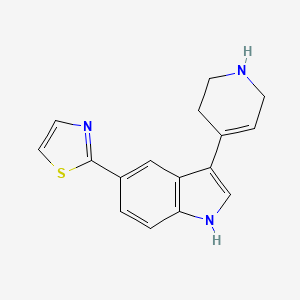
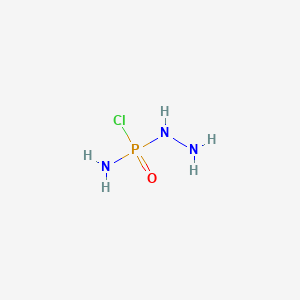
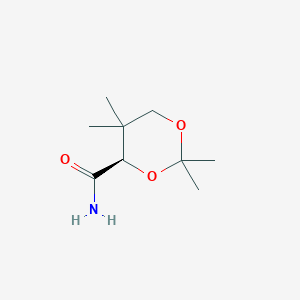
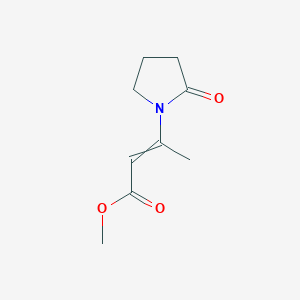

![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
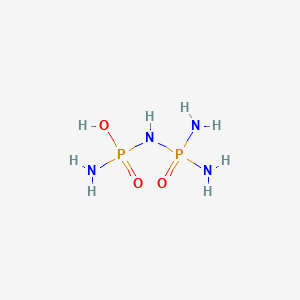
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
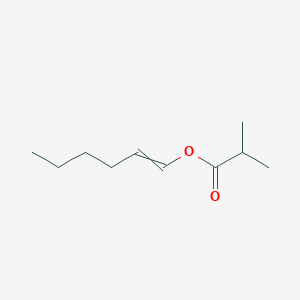
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)

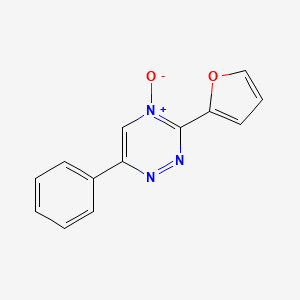
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)
